2-Ethyl-4,6-dimethylbenzylbromid
Description
2-Ethyl-4,6-dimethylbenzylbromide is a substituted benzyl bromide featuring an ethyl group at the 2-position and methyl groups at the 4- and 6-positions on the aromatic ring. The steric and electronic effects of its substituents influence its reactivity, stability, and applications.
Properties
IUPAC Name |
2-(bromomethyl)-1-ethyl-3,5-dimethylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Br/c1-4-10-6-8(2)5-9(3)11(10)7-12/h5-6H,4,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQNXEJPVTVPHLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC(=C1CBr)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethyl-4,6-dimethylbenzylbromid can be synthesized through the bromination of 2-ethyl-4,6-dimethyltoluene. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the benzyl position.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale bromination processes. The reaction is conducted in reactors equipped with temperature and pressure control systems to optimize yield and purity. The product is then purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-4,6-dimethylbenzylbromid undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Oxidation: The compound can be oxidized to form corresponding benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can convert the bromide to a corresponding hydrocarbon.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and primary amines. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Nucleophilic Substitution: Products include 2-Ethyl-4,6-dimethylbenzyl alcohol, 2-Ethyl-4,6-dimethylbenzyl cyanide, and 2-Ethyl-4,6-dimethylbenzylamine.
Oxidation: Products include 2-Ethyl-4,6-dimethylbenzyl alcohol and 2-Ethyl-4,6-dimethylbenzaldehyde.
Reduction: The major product is 2-Ethyl-4,6-dimethyltoluene.
Scientific Research Applications
2-Ethyl-4,6-dimethylbenzylbromid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Ethyl-4,6-dimethylbenzylbromid involves its reactivity as an electrophile due to the presence of the bromine atom. It can form covalent bonds with nucleophiles, leading to the formation of various substituted products. The molecular targets and pathways involved depend on the specific reactions and applications.
Comparison with Similar Compounds
Physical and Spectroscopic Properties
Infrared (IR) spectroscopy highlights functional group vibrations influenced by substituents:
- 5d exhibited FT-IR peaks at 2963 cm⁻¹ (C-H stretch of ethyl/methyl) and 1455 cm⁻¹ (C-N or C-C aromatic bending) . Comparable peaks in 2-Ethyl-4,6-dimethylbenzylbromide would confirm alkyl and aromatic structural motifs.
Table 2: FT-IR Spectral Data
| Compound | Key Peaks (cm⁻¹) | Reference |
|---|---|---|
| 5d | 2963, 2927, 1455, 1366, 1045 |
Crystallographic and Polymorphic Behavior
Crystalline stability is critical for pharmaceutical intermediates. For instance:
- N-[({2-[4-(2-Ethyl-4,6-dimethyl-imidazo[4,5-c]pyridin-1-yl)phenyl]ethyl}amino)carbonyl]-4-methylbenzenesulfonamide Polymorph Form A: This compound crystallizes from ethyl acetate or acetone, displaying distinct XRD peaks (e.g., 2θ = 9.8°, 17.5°) . The ethyl and methyl groups likely contribute to its lattice packing. By analogy, 2-Ethyl-4,6-dimethylbenzylbromide may form stable polymorphs depending on solvent systems.
Table 3: XRD Peaks of Polymorph Form A
| 2θ Values (±0.2°) | Reference |
|---|---|
| 9.8°, 13.2°, 17.5°, 21.6°, 25.7° |
Reactivity and Functional Group Interactions
- Steric Hindrance : The 2-ethyl and 4,6-dimethyl groups in benzyl bromides may slow nucleophilic substitution (SN2) reactions compared to less hindered analogs (e.g., 4-methylbenzyl bromide).
- Electronic Effects : Electron-donating methyl groups could stabilize intermediates in elimination or coupling reactions, as seen in oxazolidine derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
